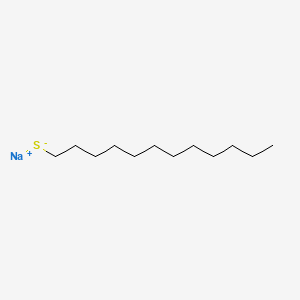

Sodium dodecane-1-thiolate

Description

Contextual Significance of Alkyl Thiolates in Chemical Research

Alkyl thiolates, the conjugate bases of alkyl thiols (R-SH), are a cornerstone of modern surface chemistry and materials science. wikipedia.orgnih.gov Their significance stems from their remarkable ability to spontaneously form highly organized, densely packed monolayers on various metallic surfaces, a process known as self-assembly. uni-tuebingen.dersc.org The sulfur headgroup of the thiolate forms a strong, stable bond with the substrate, particularly with noble metals like gold, silver, copper, and palladium. mdpi.commdpi.com This interaction provides a robust anchor for the organic component of the molecule.

The versatility of alkyl thiolates lies in the tunability of their molecular structure. The alkyl chain (the 'backbone') and the terminal functional group can be modified to precisely control the chemical and physical properties of the resulting surface. uni-tuebingen.demdpi.com For instance, the length of the alkyl chain influences the thickness and ordering of the monolayer, while the terminal group dictates surface properties such as wettability, adhesion, and biocompatibility. researchgate.net This molecular-level control has made alkyl thiolate-based SAMs indispensable in diverse research areas, including:

Nanoscience and Nanotechnology: For stabilizing nanoparticles and functionalizing surfaces. atamanchemicals.comijcmas.comnih.gov

Electronics: In the development of molecular electronic components. mdpi.com

Biosensors: Creating tailored interfaces for detecting biological molecules. mdpi.comresearchgate.netcdnsciencepub.com

Corrosion Inhibition: Forming protective barriers on metal surfaces. atamanchemicals.com

The thiol functional group is ionizable, and the deprotonated thiolate form is a potent nucleophile that readily complexes with metal ions. wikipedia.orgnih.govnih.gov This reactivity is fundamental to its role in both SAM formation and its use as a ligand in coordination chemistry.

Historical Development and Evolution of Research on Long-Chain Thiolates

The study of organized organic monolayers has roots in the mid-20th century. In 1946, William Zisman's pioneering work demonstrated the self-assembly of long-chain molecules like alcohols and carboxylic acids on clean metal and glass surfaces. techconnect.org However, the major breakthrough for long-chain thiolates came in the 1980s.

In 1983, Nuzzo and Allara published a seminal paper demonstrating the spontaneous formation of well-ordered monolayers of alkanethiols on gold surfaces. mdpi.comtechconnect.org This discovery was pivotal, as the resulting monolayers were significantly more stable and well-defined than those formed by previous systems. This work established long-chain alkyl thiols and their corresponding thiolates as the archetypal system for studying self-assembly. uni-tuebingen.de

Subsequent research in the late 1980s and 1990s focused heavily on understanding the structure and formation mechanism of these SAMs. techconnect.org Techniques like X-ray diffraction and scanning probe microscopy were employed to elucidate the packing arrangements and binding sites of the thiolates on the gold substrate. uni-tuebingen.de Studies confirmed that the thiols adsorb as thiolate species, forming a strong sulfur-gold bond. mdpi.com Research on long-chain thiols, such as those derived from dodecanethiol, was crucial in these investigations, revealing that the self-assembly process often involves a fast initial adsorption followed by a slower reorganization phase to achieve a highly ordered, crystalline-like structure. researchgate.netcdnsciencepub.com

Over the years, the research focus has expanded from fundamental surface science to a vast array of applications. The ease of preparation and the ability to tailor surface properties have led to the use of long-chain thiolates in creating patterned surfaces, developing lubrication solutions, and fabricating advanced materials for electronics and biotechnology. rsc.orgtechconnect.org

Fundamental Chemical Nature and Core Research Scope of Sodium Dodecane-1-thiolate

This compound is the sodium salt of 1-dodecanethiol (B93513), a long-chain alkyl thiol with a 12-carbon backbone. nih.gov As a salt, it readily provides the dodecane-1-thiolate anion (C₁₂H₂₅S⁻) for chemical reactions. A typical laboratory synthesis involves reacting 1-dodecanethiol with a base like sodium methoxide (B1231860) in a solvent such as methanol (B129727). chemicalbook.com The resulting solution can be used directly, or the solvent can be evaporated to yield the solid sodium salt. chemicalbook.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | sodium;dodecane-1-thiolate | nih.gov |

| CAS Number | 26960-77-0 | nih.govsigmaaldrich.com |

| Molecular Formula | C₁₂H₂₅NaS | nih.gov |

| Molecular Weight | 224.38 g/mol | nih.gov |

| Physical Form | Solid; White to yellow powder or crystals | sigmaaldrich.comsigmaaldrich.com |

| Storage | Inert atmosphere, room temperature | sigmaaldrich.comsigmaaldrich.com |

The core research scope of this compound is intrinsically linked to its role as a source for the dodecanethiolate ligand. Its primary applications in advanced materials science include:

Formation of Self-Assembled Monolayers (SAMs): Dodecanethiolate is a classic long-chain thiol for creating hydrophobic and corrosion-resistant SAMs on metal surfaces, particularly gold. researchgate.netatamanchemicals.com The 12-carbon chain is long enough to form well-ordered, stable monolayers. mdpi.com

Nanoparticle Synthesis and Functionalization: It is widely used as a stabilizing or capping agent in the synthesis of inorganic nanoparticles. atamanchemicals.com For example, it is employed in the preparation of palladium, iridium, and lead sulfide (B99878) nanoparticles. atamanchemicals.comresearchgate.netacs.org The thiolate ligand controls particle growth, prevents aggregation, and determines the surface properties of the resulting nanomaterial. Sodium S-dodecylthiosulfate, a related compound, is also used as a source for dodecanethiolate ligands in nanoparticle synthesis. researchgate.netacs.org

Table 2: Research Applications of Dodecanethiolate Ligands

| Application Area | Specific Use | Key Function |

|---|---|---|

| Surface Science | Formation of Self-Assembled Monolayers (SAMs) on gold | Creates ordered, hydrophobic, and corrosion-resistant surfaces. researchgate.netatamanchemicals.com |

| Nanomaterials | Stabilizing ligand for nanoparticle synthesis (e.g., Pd, Ir) | Controls nanoparticle size, prevents aggregation, and functionalizes the surface. researchgate.netacs.org |

| Catalysis | Capping agent for palladium nanoparticle catalysts | Modifies the surface of catalysts to influence their activity and selectivity. researchgate.net |

| Microelectronics | Functionalization of semiconductor surfaces (e.g., Germanium) | Improves surface characteristics for potential electronic applications. atamanchemicals.com |

Structure

3D Structure of Parent

Properties

CAS No. |

26960-77-0 |

|---|---|

Molecular Formula |

C12H25NaS |

Molecular Weight |

224.38 g/mol |

IUPAC Name |

sodium;dodecane-1-thiolate |

InChI |

InChI=1S/C12H26S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h13H,2-12H2,1H3;/q;+1/p-1 |

InChI Key |

XRZRPHKMCVBSLA-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCC[S-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCC[S-].[Na+] |

Other CAS No. |

26960-77-0 |

Pictograms |

Flammable; Corrosive; Irritant |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sodium Dodecane 1 Thiolate

Established Laboratory Synthesis Routes

The preparation of sodium dodecane-1-thiolate in a laboratory setting predominantly relies on the deprotonation of 1-dodecanethiol (B93513) using a suitable base. Two common methods involve the use of sodium hydroxide (B78521) in anhydrous media and sodium methoxide (B1231860) in alcoholic solvents.

Nucleophilic Substitution of 1-Dodecanethiol with Sodium Hydroxide in Anhydrous Media

One established method for synthesizing this compound involves the reaction of 1-dodecanethiol with sodium hydroxide. researchgate.netjecibiochem.com This reaction is typically carried out by heating the reactants. researchgate.net For instance, a mixture of 1-dodecanethiol and sodium hydroxide in N-methylpyrrolidinone (NMP) can be heated to achieve the desired product. researchgate.net Another variation involves heating bromododecane, thiourea (B124793), and 95% ethanol (B145695), followed by the addition of a 10% sodium hydroxide solution which is then refluxed. jecibiochem.com

The reaction proceeds via a nucleophilic substitution mechanism where the hydroxide ion acts as a base to deprotonate the thiol group of 1-dodecanethiol, forming the thiolate and water. The use of anhydrous or non-aqueous conditions is often preferred to drive the equilibrium towards the product side, as the presence of water could potentially lead to a competing elimination reaction, especially if the starting material were a haloalkane. chemguide.co.uklibretexts.org To ensure the reaction goes to completion, the mixture is typically heated under reflux. jecibiochem.comchemguide.co.uklibretexts.org

Table 1: Synthesis of this compound via Nucleophilic Substitution

| Reactants | Solvent | Conditions | Key Observations | Reference |

|---|---|---|---|---|

| 1-Dodecanethiol, Sodium Hydroxide | N-Methylpyrrolidinone (NMP) | Heated at 130°C for 8 hours | Yields a mixture of products. | researchgate.net |

| Bromododecane, Thiourea, 95% Ethanol, 10% Sodium Hydroxide | Ethanol, then aqueous NaOH | Reflux | Crude thiol is isolated after stratification. | jecibiochem.com |

Reaction of 1-Dodecanethiol with Sodium Methoxide in Alcoholic Solvents

A widely employed and efficient method for the synthesis of this compound is the reaction of 1-dodecanethiol with sodium methoxide in an alcoholic solvent, typically methanol (B129727). chemicalbook.com This reaction is an acid-base reaction where the methoxide ion, a strong base, deprotonates the thiol.

In a typical procedure, sodium methoxide is dissolved in methanol, and 1-dodecanethiol is added to the solution. chemicalbook.com The reaction mixture is stirred at room temperature for a short period, often around 15 minutes, to ensure complete reaction. chemicalbook.com The resulting this compound can then be isolated by evaporating the solvent under reduced pressure. chemicalbook.com To ensure all traces of the alcoholic solvent are removed, toluene (B28343) can be added and subsequently evaporated. chemicalbook.com This method is favored for its simplicity, mild reaction conditions, and generally high yields.

Table 2: Synthesis of this compound using Sodium Methoxide

| Reactants | Solvent | Conditions | Post-treatment | Reference |

|---|---|---|---|---|

| 1-Dodecanethiol, Sodium Methoxide | Methanol | Stirred at room temperature for 15 minutes | Solvent evaporation under reduced pressure at 90°C, followed by azeotropic removal of methanol with toluene at 100°C. | chemicalbook.com |

Optimized Reaction Parameters and Yield Enhancement Strategies

To maximize the yield and purity of this compound, several reaction parameters can be optimized. These include the choice of solvent, control of the reaction atmosphere, temperature, and the stoichiometric ratio of reactants.

Influence of Solvent Systems and Atmospheric Control

The choice of solvent is crucial in the synthesis of this compound. For the reaction with sodium hydroxide, a 50/50 mixture of ethanol and water is often used as a solvent to ensure that both the halogenoalkane (if used as a precursor to the thiol) and the sodium hydroxide are soluble. chemguide.co.uklibretexts.org Using water alone is less effective as the organic reactant is typically insoluble, leading to a reaction that only occurs at the interface of the two layers. chemguide.co.uklibretexts.org In the case of the sodium methoxide method, anhydrous methanol is the standard solvent. chemicalbook.com

Controlling the reaction atmosphere is also important, particularly to prevent the oxidation of the thiol to disulfide. chemspider.com Performing the reaction under an inert atmosphere, such as nitrogen or argon, can minimize this side reaction and improve the purity of the final product. google.comprepchem.com

Temperature Effects on Reaction Kinetics and Purity

Temperature plays a significant role in the rate and outcome of the synthesis. tsfx.edu.au For the nucleophilic substitution with sodium hydroxide, heating under reflux is common to increase the reaction rate. jecibiochem.comchemguide.co.uklibretexts.org However, excessively high temperatures can lead to side reactions and decomposition. The reaction involving sodium methoxide is typically conducted at room temperature, indicating favorable kinetics under mild conditions. chemicalbook.com In some applications where sodium dodecanethiolate is used in situ, temperatures can range from 100 °C to 220 °C, with a preferred range of 130 °C to 190 °C to achieve a sufficient conversion rate within a reasonable time. google.com For example, a reaction in PEG-400 at 190 °C can be completed in 2-3 hours, whereas the same reaction in ethanol at 150 °C may take up to two days. google.com

Stoichiometric Ratio Optimization

The ratio of reactants is a critical factor in maximizing the yield of this compound. In the reaction with sodium methoxide, a slight excess of 1-dodecanethiol is sometimes used to ensure all the sodium methoxide is consumed. chemicalbook.com Conversely, when using a base like potassium carbonate in certain applications, an excess of the base is employed. In reactions where sodium dodecanethiolate is used for subsequent steps, the stoichiometry relative to the other reactants is crucial. For instance, in demethylation reactions, using 1.5 to 5 equivalents of the thiol is preferable, with 2 to 3 equivalents being more common. google.com The stoichiometric ratio of the thiol to a gold precursor has been shown to influence the size of resulting nanoparticles, although the relationship can be complex and dependent on other factors. acs.orgnih.gov

Large-Scale Production Considerations and Scalability

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges and considerations. Efficient, cost-effective, and safe manufacturing processes are paramount for meeting the demands of its various applications, which include its use as a demethylating agent in pharmaceutical synthesis and as a surface ligand in the production of nanoparticles. google.comresearchgate.netgoogle.com The scalability of any synthetic route is contingent upon factors such as reaction conditions, availability and cost of raw materials, process control, and waste management.

A prevalent and scalable method for preparing this compound involves the reaction of 1-dodecanethiol with a strong sodium base. chemicalbook.comnih.gov The most common bases used are sodium methoxide dissolved in methanol or sodium hydride in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.comnih.gov The reaction with sodium methoxide is typically conducted at room temperature, followed by the evaporation of the methanol solvent under reduced pressure. chemicalbook.com To ensure the complete removal of methanol, toluene may be added and subsequently evaporated. chemicalbook.com When using sodium hydride, the reaction is stirred for an extended period, and the resulting solid product is washed with a solvent like THF and dried under a vacuum. nih.gov

Another potential route for large-scale synthesis starts from an alkyl halide, such as bromododecane. This method involves heating with thiourea and ethanol, followed by the addition of sodium hydroxide solution to complete the reaction and form the thiol, which can then be converted to the thiolate. atamanchemicals.com

Key considerations for scaling up production include managing the reaction temperature and pressure. For instance, when sodium dodecanethiolate is used as a reagent in demethylation reactions, temperatures can range from 100°C to over 200°C. google.comgoogle.com The choice of solvent is also critical; while lab-scale synthesis might use solvents like methanol or THF, industrial processes may favor higher-boiling point solvents like polyethylene (B3416737) glycol (PEG-400) to achieve higher reaction temperatures and shorter reaction times. google.com For example, a demethylation reaction using sodium dodecanethiolate in PEG-400 at 190°C can be completed in 2-3 hours, whereas the same reaction in ethanol at 150°C might take two days. google.com

The strong and unpleasant odor of thiols like 1-dodecanethiol is a significant practical challenge in large-scale manufacturing, necessitating enclosed systems and specialized handling procedures to ensure workplace safety and environmental control. google.comwikipedia.org Furthermore, achieving high purity and yield is a primary objective. The formation of byproducts, such as dialkyl sulfides, must be minimized through precise control of reaction stoichiometry and conditions. ias.ac.in Continuous flow reactors, as opposed to traditional batch reactors, are being explored for thiol synthesis to offer better control over reaction parameters, improve safety, and potentially increase throughput. rsc.org

The following tables summarize the synthetic routes and key process parameters relevant to the large-scale production of this compound.

Table 1: Comparison of Large-Scale Synthesis Routes for this compound

| Starting Materials | Reagents | Solvent(s) | General Conditions | Purification | Reference(s) |

| 1-Dodecanethiol | Sodium Methoxide | Methanol | Stirred at room temperature for ~15 minutes. | Evaporation of solvent under reduced pressure at 90°C. Toluene may be used to azeotropically remove methanol traces at 100°C. | chemicalbook.com |

| 1-Dodecanethiol | Sodium Hydride | Tetrahydrofuran (THF) | Stirred in a loosely capped vial for 24 hours. | The white solid product is washed with THF and dried under vacuum. | nih.gov |

| Bromododecane | Thiourea, Sodium Hydroxide | 95% Ethanol | Heated to reflux with thiourea, followed by heating with NaOH solution. The resulting thiol can be converted to the thiolate. | The crude thiol is washed with water, dried, and distilled under reduced pressure. | atamanchemicals.com |

Table 2: Key Process Parameters and Scalability Considerations

| Parameter | Considerations for Large-Scale Production | Impact on Scalability | Reference(s) |

| Temperature | Reaction temperatures can vary widely, from room temperature for the initial thiolate formation to >150-190°C when used as a reagent. google.comchemicalbook.com | Higher temperatures can significantly reduce reaction times but require more energy and specialized equipment, impacting cost and safety. google.com | google.comchemicalbook.com |

| Solvent | Choice of solvent (e.g., Methanol, THF, PEG-400) affects reaction rate, temperature, and purification processes. google.comchemicalbook.comnih.gov | High-boiling point solvents allow for faster reactions but can be more difficult to remove. Solvent recovery and recycling are crucial for cost-effectiveness and environmental sustainability on a large scale. google.com | google.comchemicalbook.comnih.gov |

| Pressure | Some reactions may be conducted under atmospheric or increased pressure (1 to 10 bar) to control reaction kinetics. google.com | Pressurized systems increase equipment costs and complexity but can enhance reaction rates and yields. | google.com |

| Reaction Time | Can range from minutes to days depending on the specific process, temperature, and solvent system. google.comchemicalbook.com | Shorter reaction times increase throughput and efficiency. Optimizing conditions to reduce time is a key goal for scalability. | google.comchemicalbook.com |

| Purity/Side Reactions | Minimizing impurities, such as dialkyl sulfides, is essential. This requires precise control over stoichiometry and reaction conditions. | High purity is often a strict requirement for final applications (e.g., pharmaceuticals). Extensive purification steps can increase production costs and reduce overall yield. | ias.ac.in |

| Handling/Safety | 1-Dodecanethiol has a strong, unpleasant odor. Enclosed systems and appropriate ventilation are necessary. | The need for specialized handling equipment and safety protocols adds to the operational complexity and cost of industrial-scale production. | google.comwikipedia.org |

Spectroscopic and Structural Characterization of Sodium Dodecane 1 Thiolate

Advanced Spectroscopic Techniques for Bulk Material Analysis

Spectroscopic methods are indispensable for the qualitative analysis of sodium dodecane-1-thiolate, offering insights into its structural framework and the functional groups present.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: In the ¹H NMR spectrum of the parent compound, 1-dodecanethiol (B93513), specific proton signals are observed. researchgate.net The α-methylene group (CH₂ adjacent to the sulfur atom) typically resonates around 2.51 ppm as a quartet. researchgate.net The β-methylene protons appear as a quintet at approximately 1.60 ppm, while the terminal methyl (CH₃) protons of the dodecyl chain are found upfield at about 0.87 ppm as a triplet. researchgate.net The remaining methylene (B1212753) protons along the carbon chain form a complex, unresolved multiplet between 1.26 and 1.39 ppm. researchgate.net Upon formation of the thiolate, a shift in the resonance of the α-methylene protons is expected due to the change in the electronic environment around the sulfur atom.

¹³C NMR: The ¹³C NMR spectrum provides complementary information on the carbon skeleton. For alkanes, the chemical shifts generally range from approximately 10 to 60 ppm. The carbon atoms closer to the electronegative sulfur atom in this compound are expected to be deshielded and appear at a higher chemical shift compared to the carbons further down the alkyl chain. oregonstate.edu The terminal methyl carbon would exhibit the lowest chemical shift. oregonstate.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| α-CH₂ (adjacent to S) | ~2.5 - 2.7 | ~30 - 40 |

| β-CH₂ | ~1.5 - 1.7 | ~25 - 35 |

| Bulk (CH₂)n | ~1.2 - 1.4 | ~20 - 30 |

| Terminal CH₃ | ~0.8 - 0.9 | ~10 - 15 |

Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and experimental conditions.

Fourier Transform Infrared Spectroscopy (FT-IR) for Functional Group Confirmation

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound, FT-IR is crucial for confirming the presence of the alkyl chain and the absence of the S-H bond found in the parent thiol.

Key vibrational modes for this compound include:

C-H Stretching: Strong absorptions in the region of 2850-2960 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups in the dodecyl chain.

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups are typically observed around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

S-H Stretching: Notably, the weak absorption band for the S-H stretch, which appears around 2550-2600 cm⁻¹ in the spectrum of 1-dodecanethiol, should be absent in the spectrum of pure this compound, confirming the formation of the thiolate salt.

C-S Stretching: The C-S stretching vibration is generally weak and appears in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

The FT-IR spectrum of a related compound, sodium dodecyl benzene (B151609) sulfonate, shows characteristic broad peaks around 3440 cm⁻¹ which can be attributed to adsorbed water. mdpi.com Similar features may be present in the spectrum of this compound depending on its hygroscopic nature.

Mass Spectrometry (e.g., MALDI-TOF-MS, LC-MS) for Molecular Integrity and Purity Assessment

Mass spectrometry (MS) is a vital technique for determining the molecular weight and assessing the purity of this compound. It provides information on the mass-to-charge ratio (m/z) of the intact molecule and any fragments or impurities.

MALDI-TOF-MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is particularly useful for the analysis of non-volatile and large molecules. wikipedia.org In the case of alkanethiolates, MALDI-TOF can be used to verify the molecular mass. scispace.comsigmaaldrich.com The expected molecular weight of this compound (C₁₂H₂₅NaS) is approximately 224.38 g/mol . nih.gov In MALDI-TOF analysis, one might observe the sodium adduct of the parent thiol or the thiolate itself, confirming the molecular integrity.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is highly effective for separating this compound from its precursor (1-dodecanethiol), byproducts, or degradation products, while simultaneously providing their mass information. lcms.czacs.org The use of a suitable chromatographic column, such as a C18 column, allows for the separation of compounds based on their polarity before they enter the mass spectrometer for detection. lcms.cz

Purity Validation and Quantitative Analysis Methods

Beyond structural confirmation, it is essential to quantify the purity of this compound. Titrimetric and chromatographic methods are standard approaches for this purpose.

Titrimetric Methods (e.g., Iodine-Thiol Redox Titration)

Titrimetric methods offer a classical and reliable way to determine the concentration of thiolates. An iodine-thiol redox titration can be adapted for the quantification of this compound. In this method, a standardized solution of iodine is used to titrate the thiolate. uw.edu.pluw.edu.pl The reaction involves the oxidation of the thiolate to a disulfide. The endpoint of the titration can be detected either visually using an indicator like starch or potentiometrically. uw.edu.pl It is important to control the pH of the medium, as the stoichiometry of the reaction can be pH-dependent. uw.edu.pluw.edu.pl For instance, titrations in alkaline medium are possible if the reaction of the oxidizing agent with the thiol is faster than its disproportionation. uw.edu.pl

Elemental Analysis (Carbon, Sulfur, Sodium Content)

Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. It precisely measures the mass percentage of the constituent elements, which can then be compared against the theoretical values derived from the compound's proposed formula. For this compound, with the molecular formula C₁₂H₂₅NaS, this analysis is crucial to confirm the purity and identity of the substance. nih.govsigmaaldrich.com

The theoretical elemental composition is calculated based on the atomic masses of carbon (C), hydrogen (H), sodium (Na), and sulfur (S), and the molecular weight of the compound (224.38 g/mol ). nih.gov The analysis confirms the relative proportions of carbon from the dodecyl chain, the sulfur from the thiolate group, and the sodium counter-ion.

Below is a table detailing the theoretical elemental content of this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 64.24 |

| Hydrogen | H | 1.008 | 25 | 25.200 | 11.23 |

| Sodium | Na | 22.990 | 1 | 22.990 | 10.25 |

| Sulfur | S | 32.06 | 1 | 32.060 | 14.29 |

| Total | 224.382 | 100.00 |

This interactive table provides the calculated theoretical percentages for the key elements in this compound.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the structure of crystalline materials. The method is based on the principle of Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ) to the angle of incidence (θ) and the distance between atomic planes (d-spacing) in a crystal lattice. bhu.ac.in When an X-ray beam strikes a crystalline sample, it is diffracted into specific directions, producing a unique pattern of intensities. This pattern serves as a fingerprint for the crystalline solid.

This compound is typically supplied as a white to yellow powder or as crystals, indicating a solid-state structure that is amenable to analysis by powder XRD. sigmaaldrich.comsigmaaldrich.com While specific, detailed crystal structure data for this compound is not widely published, the XRD technique would be the definitive method to determine its solid-state arrangement.

An XRD analysis of a polycrystalline (powder) sample of this compound would provide a diffractogram showing peaks at specific 2θ angles. Each peak corresponds to a specific set of lattice planes in the crystal structure. From this pattern, one can determine:

Crystallinity: The presence of sharp peaks indicates a well-ordered crystalline structure.

Unit Cell Parameters: The positions of the diffraction peaks can be used to calculate the dimensions and angles of the unit cell, which is the basic repeating block of the crystal structure.

Crystal System: The pattern allows for the identification of the crystal system (e.g., orthorhombic, monoclinic, etc.).

Phase Purity: The absence of unexpected peaks confirms the sample is a single crystalline phase.

The table below illustrates the type of data that would be obtained from an XRD experiment. Note: This table is for illustrative purposes only, as specific experimental data for this compound was not found in the referenced literature.

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

| Hypothetical Peak 1 | Hypothetical Value | Hypothetical Value |

| Hypothetical Peak 2 | Hypothetical Value | Hypothetical Value |

| Hypothetical Peak 3 | Hypothetical Value | Hypothetical Value |

| Hypothetical Peak 4 | Hypothetical Value | Hypothetical Value |

This illustrative table shows the primary data extracted from an XRD pattern, which includes peak position (2θ), interplanar spacing (d), and relative intensity.

Interfacial Chemistry and Self Assembled Monolayers Sams of Dodecanethiolates

Fundamental Principles of Thiolate Self-Assembly on Substrates

The formation of dodecanethiolate SAMs is a complex interplay of molecule-substrate interactions, intermolecular forces, and environmental factors. The following subsections explore the key principles that dictate the structure and properties of these fascinating molecular films.

Adsorption Mechanisms on Noble Metal Surfaces (e.g., Au, Ag, Cu, Pd)

The self-assembly of dodecanethiolates is most prominently observed on noble metal surfaces, where a strong, covalent-like bond forms between the sulfur headgroup of the thiol and the metal substrate. psu.edu This chemisorption is the primary driving force for monolayer formation. uh.edu

The adsorption process typically begins with the physisorption of thiol molecules onto the metal surface, followed by the chemisorption of the sulfur atom, which often involves the cleavage of the S-H bond in the parent dodecanethiol molecule. acs.org The resulting thiolate species then arranges into a densely packed monolayer.

The nature of the metal-sulfur bond varies depending on the specific noble metal:

Gold (Au): Gold is the most extensively studied substrate for thiol-based SAMs due to the strong and stable Au-S bond. acs.org The formation of dodecanethiolate SAMs on gold lifts the natural herringbone reconstruction of the Au(111) surface. nih.gov The resulting interface is complex and can undergo further reconstruction during SAM formation. nih.gov

Silver (Ag): Dodecanethiolates also form well-ordered SAMs on silver surfaces. researchgate.net However, the Ag-S bond is considered to be slightly less stable than the Au-S bond, and the monolayers can be more susceptible to oxidation. avs.org In some cases, a layer of silver sulfide (B99878) can form at the interface. researchgate.net

Copper (Cu): Copper is another suitable substrate for thiol self-assembly. researchgate.net However, SAMs on copper are known to have different structural properties, such as bond angles, compared to those on gold. richmond.edu The presence of copper can influence the defect density in the resulting monolayer. richmond.edu

Palladium (Pd): Dodecanethiolates form stable SAMs on palladium, and these systems are of interest for applications such as etch resistance in microfabrication. harvard.edu The Pd-S interface is a crucial factor in the properties of these monolayers. harvard.edu The wetting properties of dodecanethiolate SAMs on palladium are similar to those on other noble metals. harvard.edu

Influence of Substrate Material and Surface Topography

The choice of substrate material and its surface topography are critical factors that significantly impact the quality and structure of dodecanethiolate self-assembled monolayers.

The nature of the substrate material plays a pivotal role in determining the properties of the degraded products when the SAM is subjected to external stimuli like electron irradiation. conicet.gov.ar For instance, the binding energy of sulfur species in damaged dodecanethiolate SAMs on platinum (Pt) is different from that on gold (Au), silver (Ag), or copper (Cu), suggesting that the substrate influences the chemical pathways of degradation. conicet.gov.ar Thiolate SAMs on Au(100) surfaces are considered thermodynamically more stable than those on Au(111). conicet.gov.ar

The topography of the underlying substrate, including its roughness and the presence of defects, directly affects the integrity and order of the SAM. acs.orgacs.org Flatter substrates generally lead to the formation of higher quality monolayers. acs.org The presence of numerous and deep grain boundaries on a gold substrate can disrupt the chelation of certain adsorbates, leading to a mixture of bidentate and monodentate species. acs.org

Several reports indicate that the order and defect density of SAMs are highly sensitive to the topography of the gold substrate, which is influenced by the type of gold used and any pre-treatment procedures. richmond.edu The surface roughness can increase slightly with the growth time of the SAM. researchgate.net The formation of sparse DNA-SAMs, in contrast to the more compact alkanethiol SAMs, is less dependent on the pretreatment procedures of the gold substrate due to the larger size of the DNA molecule. researchgate.net

Role of Alkyl Chain Length and Conformation in Monolayer Formation

The dodecyl (C12) alkyl chain of sodium dodecane-1-thiolate plays a crucial role in the formation and stability of the self-assembled monolayer. The van der Waals interactions between adjacent alkyl chains are a significant driving force for the organization and ordering of the molecules within the SAM. uh.edu

Chain Conformation: In densely packed SAMs, the alkyl chains, including the dodecyl chain, typically adopt a thermodynamically favored all-trans conformation, leading to a well-ordered, crystalline-like structure. uh.edu The chains are tilted with respect to the surface normal to optimize packing. acs.org However, gauche defects, which are deviations from the all-trans conformation, can occur and their presence increases with rising temperature. nih.gov These defects can slightly decrease the tilt angle of the chains. nih.gov The orientation of the alkyl chains within the monolayer is critically controlled by the composition and chemical nature of the molecules. acs.org

Advanced Characterization of Dodecanethiolate SAM Structures

To fully understand the properties and behavior of dodecanethiolate SAMs, a suite of advanced surface-sensitive characterization techniques is employed. These methods provide detailed information about the elemental composition, chemical states, and structural organization of the monolayer.

Surface-Sensitive Spectroscopies

Surface-sensitive spectroscopies are indispensable for probing the chemical nature of the outmost layers of a material. These techniques are particularly well-suited for the analysis of ultrathin films like SAMs.

X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a surface. For dodecanethiolate SAMs, XPS provides crucial insights into the bonding of the thiolate to the substrate and the integrity of the alkyl chain.

S 2p Peak: The analysis of the S 2p core level spectrum is fundamental for confirming the formation of the thiolate-metal bond.

A peak at a binding energy of approximately 162 eV is characteristic of a sulfur atom covalently bonded to a gold surface (RS-Au). conicet.gov.arnih.gov

A shoulder or a separate peak at higher binding energies, around 163-164 eV, is often assigned to unbound thiol (RSH), disulfides (RS-SR), or other sulfur species that are not directly chemisorbed to the primary substrate. conicet.gov.arnih.gov

Oxidized sulfur species, such as sulfonates, appear at significantly higher binding energies, typically around 168 eV. nih.gov

The presence and relative intensities of these different S 2p components can reveal the quality of the SAM, the presence of defects, and any degradation that may have occurred due to exposure to air or radiation. conicet.gov.ar For instance, electron-induced damage to dodecanethiolate SAMs on Au(111) and Au(100) surfaces leads to the formation of different sulfur-containing products, which can be identified by their distinct S 2p binding energies. acs.org

C 1s Peak: The C 1s peak provides information about the carbon atoms in the dodecyl chain.

The main C 1s peak for a well-ordered alkanethiolate SAM is typically observed at a binding energy corresponding to C-C and C-H bonds.

Irradiation or degradation of the monolayer can lead to the formation of C=C double bonds, which can be detected as a chemical shift in the C 1s spectrum. acs.orgresearchgate.net The generation of these species can be dependent on the substrate's crystal face. acs.org

Deconvolution of the C 1s peak can also reveal the presence of other carbon-containing species, which might arise from reactions with the electrolyte or other environmental factors. abo.fi

The following table summarizes typical XPS binding energies for key elements in dodecanethiolate SAMs on a gold substrate.

| Element | Core Level | Chemical State | Typical Binding Energy (eV) | Reference |

| Sulfur | S 2p | Au-S (thiolate) | ~162.0 - 162.9 | conicet.gov.arnih.govresearchgate.net |

| Sulfur | S 2p | Unbound S/Disulfide | ~163.0 - 164.5 | conicet.gov.arnih.govresearchgate.net |

| Sulfur | S 2p | Oxidized Sulfur (e.g., sulfonate) | ~168 | nih.gov |

| Carbon | C 1s | C-C, C-H | Varies, baseline for alkyl chain | acs.orgresearchgate.net |

| Carbon | C 1s | C=C | Shifted from C-C/C-H | acs.orgresearchgate.net |

| Gold | Au 4f | Metallic Au | ~84.0 (Au 4f7/2) | conicet.gov.ar |

| Copper | Cu 2p | Cu(I) | ~932.5 | sci-hub.se |

| Oxygen | O 1s | O-H (from residual solvent) | ~532.4 | sci-hub.se |

Note: Binding energies can vary slightly depending on the specific experimental setup and calibration.

Microscopic and Imaging Techniques

Microscopy techniques provide real-space visualization of the SAM surface, offering insights into its morphology, domain structure, and molecular arrangement at the nanoscale.

Scanning Tunneling Microscopy (STM) is a powerful surface imaging technique capable of resolving individual molecules within a dodecanethiolate SAM. It operates by scanning a sharp metallic tip over the conductive substrate, and the tunneling current between the tip and the sample is measured. For dodecanethiolate on Au(111), STM images can reveal the hexagonal close-packing of the terminal methyl groups. psu.edusigmaaldrich.com

STM studies have been instrumental in identifying various surface structures and defects in dodecanethiolate monolayers. These include the well-known (√3 × √3)R30° lattice structure, as well as other phases like the c(4 × 2) superlattice. acs.orgresearchgate.net The images often show domains of ordered molecules, separated by domain boundaries. acs.org Vacancy islands, or etch pits, where gold atoms have been removed from the substrate during the SAM formation, are also commonly observed. acs.org The size and shape of the ordered domains can be influenced by preparation conditions such as the deposition method (solution-phase vs. vapor deposition) and post-deposition annealing. researchgate.netou.edu STM has also been used to study the formation of mixed monolayers and the phase separation of different thiol components. nih.gov

| Feature | Observation | Significance | References |

| Lattice Structure | (√3 × √3)R30° and c(4 × 2) superlattices are commonly observed. | Indicates a high degree of molecular order and specific packing arrangements. | acs.orgresearchgate.net |

| Domains | Monolayers consist of ordered domains separated by boundaries. | Reflects the growth mechanism of the SAM. | acs.org |

| Defects | Vacancy islands (etch pits) are frequently present. | Provides insight into the interaction between the thiol and the gold substrate. | acs.org |

| Molecular Resolution | Individual dodecanethiolate molecules can be resolved. | Confirms the packing arrangement and allows for the study of local structure. | psu.edusigmaaldrich.com |

Atomic Force Microscopy (AFM) is another scanning probe technique that images the surface topography by measuring the forces between a sharp tip and the sample surface. Unlike STM, AFM does not require a conductive sample, making it versatile for a wider range of materials. For dodecanethiolate SAMs, AFM is primarily used to assess the large-scale morphology, surface roughness, and homogeneity of the monolayer.

AFM measurements typically show that dodecanethiolate SAMs form relatively smooth and uniform films over large areas. researchgate.net The root-mean-square (rms) roughness of these monolayers is often very low, indicating a well-formed and complete film. nih.govacs.org For instance, dodecanethiolate SAMs on template-stripped gold surfaces exhibit extremely low rms roughness. nih.gov AFM can also be used to study the growth process of the SAM, revealing the formation of islands that eventually coalesce into a complete monolayer. nih.gov Furthermore, AFM is employed to characterize the surface after patterning or modification processes, such as the removal of the monolayer in specific areas. nih.gov

| Parameter | Typical Finding | Significance | References |

| Surface Morphology | Formation of flat, uniform monolayers. | Indicates complete coverage and good quality of the SAM. | researchgate.net |

| RMS Roughness | Low values, often less than 1 nm. | Quantifies the smoothness of the monolayer surface. | nih.govacs.orgacs.org |

| Growth Mechanism | Can reveal island formation and coalescence during SAM growth. | Provides insight into the kinetics of self-assembly. | nih.gov |

| Patterning | Can image areas where the monolayer has been selectively removed or modified. | Useful for quality control in micro- and nanofabrication. | nih.gov |

Electrochemical Techniques for Monolayer Integrity and Permeability

Electrochemical methods are highly effective for characterizing the barrier properties of dodecanethiolate SAMs, providing information on their integrity, defect density, and permeability to ions and redox-active species.

Cyclic Voltammetry (CV) is a widely used electrochemical technique where the potential of an electrode is swept linearly with time, and the resulting current is measured. When a dodecanethiolate SAM is formed on an electrode, it acts as a barrier to electron transfer between the electrode and a redox probe (e.g., ferricyanide) in the electrolyte solution. A well-formed, dense SAM will significantly block this electron transfer, resulting in a suppression of the oxidation and reduction peaks that are characteristic of the redox probe on a bare electrode. nih.gov The degree of this suppression is a qualitative measure of the monolayer's quality and the absence of significant pinholes or defects. nih.gov CV can also be used to study the reductive desorption of the thiol monolayer from the gold surface, which provides information about the stability and surface coverage of the SAM. psu.edu

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique that measures the impedance of the electrochemical system over a range of frequencies. By fitting the impedance data to an equivalent circuit model, one can extract quantitative information about the properties of the monolayer, such as its capacitance and resistance. A well-ordered dodecanethiolate SAM behaves like a dielectric layer, and its capacitance is inversely proportional to its thickness. The resistance of the monolayer is related to its ability to block ion permeation and electron transfer. nih.govresearchgate.net A high charge-transfer resistance (Rct) indicates a low density of defects and excellent barrier properties. researchgate.net EIS is therefore highly sensitive to the packing density and integrity of the SAM and can be used to monitor changes in the monolayer, such as the displacement of one thiol by another or the effect of different preparation conditions. researchgate.net

| Technique | Parameter | Information Obtained | References |

| Cyclic Voltammetry (CV) | Suppression of redox peaks | Qualitative assessment of monolayer integrity and defect density. | nih.gov |

| Cyclic Voltammetry (CV) | Reductive desorption potential | Information on SAM stability and surface coverage. | psu.edu |

| Electrochemical Impedance Spectroscopy (EIS) | Capacitance | Relates to the thickness and dielectric properties of the SAM. | researchgate.net |

| Electrochemical Impedance Spectroscopy (EIS) | Charge-transfer resistance (Rct) | Quantitative measure of the barrier properties and defectiveness of the monolayer. | researchgate.netresearchgate.net |

| Electrochemical Impedance Spectroscopy (EIS) | SAM resistance (Rsam) | Evaluation of ion permeation through the monolayer. | nih.gov |

Quartz Crystal Microbalance (QCM) for Mass Adsorption Kinetics

A Quartz Crystal Microbalance (QCM) is a highly sensitive mass sensor capable of measuring mass changes in the nanogram per square centimeter range. aos.ro This makes it an invaluable tool for the in-situ, real-time monitoring of the formation of self-assembled monolayers (SAMs). thinksrs.com The fundamental principle of QCM is based on the piezoelectric effect, where an alternating electric current applied to a quartz crystal induces oscillation at a specific resonant frequency. nanoscience.com When molecules, such as this compound, adsorb onto the surface of the QCM crystal's electrode (typically gold), the total mass of the oscillating system increases, leading to a measurable decrease in the resonant frequency. thinksrs.combiosensingusa.com This frequency change is directly proportional to the adsorbed mass, as described by the Sauerbrey equation for rigid, evenly distributed layers. biosensingusa.comresearchgate.net

QCM studies have been instrumental in elucidating the kinetics of dodecanethiolate SAM formation on gold surfaces. The adsorption process is generally characterized by an initial rapid adsorption of thiol molecules, followed by a slower, thermodynamically driven reorientation to form a densely packed, well-ordered monolayer. researchgate.net This dynamic process can be tracked by monitoring the frequency shift over time. thinksrs.com For instance, experiments have shown that the formation of a dodecanethiolate monolayer can exhibit different kinetic regimes, reflecting the initial attachment and subsequent organization of the molecules on the substrate. researchgate.net

Furthermore, QCM with Dissipation monitoring (QCM-D) provides additional insights into the viscoelastic properties of the forming monolayer. nanoscience.commdpi.com The dissipation factor (D) measures the energy loss of the oscillating crystal. researchgate.net Changes in dissipation can distinguish between rigid and soft adlayers. nanoscience.com During the self-assembly of dodecanethiolate, changes in dissipation can indicate conformational rearrangements of the alkyl chains as they transition from a disordered state to a more crystalline, upright orientation. researchgate.net QCM-D has been effectively used to study various surface phenomena, including the formation of SAMs, polymer adsorption, and biomolecular interactions. aos.roresearchgate.net

The kinetics of SAM formation can also be influenced by the presence of other molecules. For example, studies using QCM have investigated the co-adsorption of dodecanethiol with surfactants like sodium dodecyl sulfate (B86663) (SDS). nih.gov These studies revealed that the presence of the surfactant can alter the kinetics of monolayer formation, leading to a composite monolayer with distinct properties. nih.gov The QCM data, in this case, showed a phase transition during the monolayer growth, indicating a change in the adsorption mechanism. nih.gov

Contact Angle Goniometry for Surface Hydrophobicity and Wetting Properties

Contact angle goniometry is a fundamental technique used to characterize the wettability of a surface, which is directly related to its chemical composition and topographical structure at the molecular level. researchgate.netcmu.edu This method involves measuring the angle formed at the three-phase contact line where a liquid droplet, the solid surface, and the surrounding vapor meet. researchgate.net For self-assembled monolayers (SAMs) of dodecanethiolate, contact angle measurements provide crucial information about the packing density, order, and the nature of the exposed terminal groups of the monolayer. units.itresearchgate.net

A freshly prepared dodecanethiolate SAM on a gold substrate typically exhibits a hydrophobic character due to the exposed methyl (-CH3) terminal groups of the dodecyl chains. The static water contact angle on a well-ordered dodecanethiolate SAM is a key indicator of its quality. For instance, a highly ordered dodecanethiolate monolayer on a gold surface can exhibit a water contact angle of approximately 99.7° ± 9.1°. researchgate.net This high contact angle signifies a low-energy, non-polar surface, consistent with a densely packed array of hydrocarbon chains. researchgate.net

The hydrophobicity of the surface can be tailored by introducing different terminal functional groups. ossila.comresearchgate.net For example, if the dodecanethiolate SAM is modified to expose hydrophilic groups like hydroxyl (-OH) or carboxyl (-COOH), the water contact angle would decrease significantly, indicating a more hydrophilic surface. researchgate.net The relationship between the surface composition of mixed monolayers and their wetting properties has been extensively studied. By co-adsorbing dodecanethiol with thiols that have different terminal functionalities, the surface hydrophobicity can be precisely controlled. researchgate.net

Dynamic contact angle measurements, which involve measuring the advancing and receding contact angles as a liquid front moves over the surface, can provide further insights into the chemical heterogeneity and roughness of the SAM. surfacesciencelab.com The difference between the advancing and receding angles, known as contact angle hysteresis, is sensitive to defects and domains within the monolayer. researchgate.net

| Surface | Liquid | Advancing Contact Angle (θa) | Receding Contact Angle (θr) | Hysteresis (θa - θr) |

|---|---|---|---|---|

| Dodecanethiolate SAM on Gold | Water | ~111° | ~100° | ~11° |

| Dodecanethiolate SAM on Gold | Hexadecane | ~46° | ~38° | ~8° |

Functionalization and Derivatization of Dodecanethiolate SAMs

Mixed Monolayers and Co-adsorption Phenomena with Other Surfactants

The formation of mixed self-assembled monolayers (SAMs) provides a powerful strategy for tailoring the chemical and physical properties of surfaces. rsc.org This is achieved by the co-adsorption of two or more different thiol molecules onto a substrate, such as gold. researchgate.net In the context of dodecanethiolate, mixed monolayers are often formed by introducing a second thiol component with a different chain length, terminal functional group, or molecular structure. digitellinc.com The resulting surface properties are not merely an average of the properties of the individual components but are influenced by complex intermolecular interactions, phase segregation, and domain formation. researchgate.net

One common approach is to mix dodecanethiol with a thiol that presents a specific functional group at its terminus, such as a carboxylic acid (-COOH) or an oligo(ethylene glycol) (OEG) unit. researchgate.netnih.gov This allows for the precise control of surface properties like wettability, adhesion, and biocompatibility. ossila.com For instance, incorporating a hydrophilic thiol into a dodecanethiolate monolayer can systematically decrease the water contact angle, making the surface more hydrophilic. researchgate.net

The co-adsorption of dodecanethiolate with other surfactants, such as sodium dodecyl sulfate (SDS), has also been investigated. nih.govtue.nl Studies have shown that the presence of an anionic surfactant like SDS can lead to the formation of a composite monolayer where both the thiol and surfactant molecules are cooperatively adsorbed. nih.gov This can result in the formation of distinct surfactant patches within the monolayer, significantly altering its ionic permeability and capacitance. nih.gov The interaction between different types of surfactants in mixed monolayers can be synergistic, leading to enhanced surface activity. nih.gov For example, mixing cationic and anionic surfactants can lead to a significant reduction in surface tension. nih.gov

The structure of mixed monolayers can be complex, with the possibility of phase separation into domains rich in one component or the other. digitellinc.com The size and distribution of these domains depend on factors such as the relative concentrations of the components in the deposition solution, the immersion time, and the solvent used. researchgate.netdigitellinc.com Techniques like scanning tunneling microscopy (STM) are invaluable for visualizing the nanoscale organization of these mixed SAMs. digitellinc.com For example, STM studies of mixed monolayers of dodecanethiol (DDT) and 4-terphenylthiol (B1440299) (TPT) have revealed the formation of etch pits and domain boundaries, with the molecular arrangement being a subject of ongoing research. digitellinc.com

Strategies for Tailoring Surface Properties through Terminal Group Modification

A key advantage of self-assembled monolayers (SAMs) is the ability to precisely control surface properties by modifying the terminal functional groups of the constituent molecules. ossila.comrsc.org For dodecanethiolate SAMs, the terminal methyl group provides a well-defined, hydrophobic surface. However, this surface can be readily altered through various chemical strategies to introduce a wide range of functionalities. researchgate.netnih.gov

One primary strategy is to use dodecanethiol derivatives that are pre-functionalized with a desired terminal group. This approach involves synthesizing the thiol molecule with the specific end group before the self-assembly process. nih.gov A vast library of terminal functionalities can be introduced in this manner, including but not limited to:

Hydrophilic groups: Carboxylic acids (-COOH), hydroxyls (-OH), and amines (-NH2) can be used to increase the surface's wettability and provide sites for further chemical reactions, such as the immobilization of biomolecules. nih.govnih.gov

Fluorinated groups: Terminal trifluoromethyl (-CF3) groups can create highly hydrophobic and oleophobic surfaces. researchgate.net

Biorecognitive groups: Biotin, peptides, or DNA can be attached to the terminus to create surfaces for specific biosensing applications. rsc.org

Redox-active groups: Ferrocene or other electroactive moieties can be incorporated to create electrochemically addressable surfaces. researchgate.net

A second major strategy involves the post-modification of a pre-formed SAM. This approach typically starts with a reactive SAM, for example, one terminated with carboxylic acid or amine groups. These reactive sites can then be used to covalently attach other molecules from solution. rsc.orgnih.gov This method is particularly useful for attaching complex molecules that might not be stable under the conditions required for SAM formation. "Click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, are often employed for their high efficiency and selectivity in surface modification. researchgate.net

The choice of terminal group has a profound impact on the surface properties. The table below illustrates how different terminal groups on a dodecanethiolate backbone can affect the water contact angle, a measure of hydrophobicity.

| Terminal Group | Chemical Formula | Resulting Surface Property | Approximate Water Contact Angle |

|---|---|---|---|

| Methyl | -CH₃ | Hydrophobic | ~110° |

| Carboxylic Acid | -COOH | Hydrophilic, Anionic at neutral pH | <30° |

| Hydroxyl | -OH | Hydrophilic, Neutral | ~30-40° |

| Amine | -NH₂ | Hydrophilic, Cationic at neutral pH | ~50-60° |

| Trifluoromethyl | -CF₃ | Highly Hydrophobic and Oleophobic | >120° |

By strategically choosing the terminal functional group, the surface of a dodecanethiolate SAM can be engineered for a wide array of applications, from controlling protein adsorption and cell adhesion in biomedical devices to fabricating sensors and electronic components. ossila.comwustl.edu

Coordination Chemistry and Metal Complex Formation with Dodecanethiolate Ligands

Thiolate as a Ligand in Transition Metal Complex Synthesis.nih.gov,mdpi.com

Thiolates, including sodium dodecane-1-thiolate, are widely utilized as ligands to stabilize and functionalize metal nanoparticles, particularly those of gold, silver, copper, palladium, and platinum, owing to their strong affinity for bare metal surfaces. mdpi.com The head group of these ligands, containing sulfur, interacts strongly with the metal surface, while the alkyl chain provides steric stabilization, preventing the aggregation of nanoparticles. mdpi.comacs.org This strong interaction is a cornerstone of methods like the Brust-Schiffrin synthesis for metal nanoparticles. unlp.edu.aracs.org While thiols are common, their high reactivity can make controlling surface ligand density challenging. mdpi.com An alternative approach involves using precursors like sodium S-dodecylthiosulfate, which generates the dodecanethiolate ligand in situ. nih.govmdpi.com This method allows for more controlled kinetic adsorption of the capping ligands onto the nanoparticle surface. mdpi.com

In the context of iridium chemistry, dodecanethiolate plays a crucial role in the formation of discrete metal complexes. nih.gov Studies have shown that when 1-dodecanethiol (B93513) is used as a stabilizing ligand in attempts to synthesize iridium nanoparticles under certain conditions, it leads to the formation of an iridium(III)-thiolate species, specifically Ir(SR)₃ (where R = dodecyl), as an intermediate. nih.govacs.org The reaction mechanism involves the reduction of the initial iridium precursor, such as Ir(IV) in [IrCl₆]²⁻, to Ir(III). nih.govacs.org One equivalent of the 1-dodecanethiol is consumed in reducing Ir⁴⁺ to Ir³⁺, with the subsequent three equivalents of the thiol participating in the complexation to form the neutral Ir(SR)₃ complex. nih.govacs.org This nonionic Ir(SR)₃ complex has been identified as a key intermediate in these reactions. acs.org

Dodecanethiolate ligands are fundamental to the synthesis of monolayer-protected metal nanoparticles. unlp.edu.ar The Brust-Schiffrin two-phase method, for example, employs dodecanethiolate to cap palladium nanoparticles. unlp.edu.ar In this process, Pd(II) ions are transferred to an organic phase and, upon reduction with sodium borohydride (B1222165) in the presence of dodecanethiol, form dodecanethiolate-protected palladium nanoparticles (Pd@SC12). unlp.edu.ar

A more nuanced role for dodecanethiolate is observed in the synthesis of iridium nanoparticles. nih.govacs.org While direct synthesis using dodecanethiol can problematically lead to the formation of Ir(SR)₃ complexes and iridium hydroxide (B78521) species instead of stable nanoparticles, an alternative strategy has proven successful. nih.gov This method utilizes sodium S-dodecylthiosulfate as a ligand precursor. nih.govacs.org Upon adsorption onto the growing iridium nanoparticle surface, the S-dodecylthiosulfate cleaves, producing the stabilizing dodecanethiolate ligands directly on the surface. nih.gov This approach successfully yields stable, isolable, and monodisperse dodecanethiolate-capped iridium nanoparticles with core sizes around 1.2 ± 0.3 nm. nih.govacs.org

Spectroscopic Signatures of Ligand Coordination (e.g., ¹H NMR Chemical Shifts upon Metal Binding).nih.gov,acs.org,acs.org

¹H NMR spectroscopy provides direct evidence for the coordination of dodecanethiolate to metal centers. nih.gov The chemical shifts of the protons on the alkyl chain, particularly those closest to the sulfur atom (α-CH₂ and β-CH₂), are sensitive to the electronic environment and change upon ligand binding. nih.govacs.org

In the formation of the Ir(SR)₃ complex from 1-dodecanethiol, ¹H NMR spectra show a characteristic peak for the dodecanethiolate at δ 2.18 ppm. acs.org The multiplicity of this peak (a triplet of triplets) provides direct evidence of the Ir³⁺-SR bond formation, distinguishing it from the typical triplet observed for the free thiolate anion or the quartet for the thiol. acs.org

When dodecanethiolate ligands are attached to the surface of iridium nanoparticles, their immobilization leads to significant peak broadening in the ¹H NMR spectrum. nih.govacs.org The resonances for the dodecanethiolate protons appear as broad peaks, a characteristic feature for ligands bound to nanoparticle surfaces. nih.gov For small, monodisperse iridium nanoparticles, it is even possible to resolve the signals for the β-protons of the attached ligands, a rare observation. nih.gov

| Species | Proton | Chemical Shift (δ, ppm) | Appearance | Reference |

|---|---|---|---|---|

| Dodecanethiolate in Ir(SR)₃ complex | α-CH₂-S | 2.18 | Triplet of triplets | acs.org |

| Dodecyldisulfide (byproduct) | α-CH₂-S | 2.54 | - | acs.org |

| Dodecanethiolate on Ir Nanoparticle Surface | β-CH₂-CH₂-S | 1.80–1.60 | Broad resonance | nih.govacs.org |

| -(CH₂)n- | 1.50–1.20 | Broad resonance | nih.govacs.org | |

| -CH₃ | 0.90–0.80 | Broad resonance | nih.govacs.org |

Influence of Metal Center on Thiolate Binding Affinity and Reactivity

The nature of the transition metal center significantly influences its binding affinity and reactivity with thiolate ligands like dodecanethiolate. rsc.orgnumberanalytics.com Factors such as the metal's oxidation state, electronic configuration, and coordination geometry dictate the strength and character of the metal-sulfur bond. numberanalytics.comnih.gov

Thiolates are soft ligands and thus generally form strong bonds with soft metal ions, such as Au(I), Pd(II), and Pt(II), which explains their widespread use in protecting nanoparticles of these metals. mdpi.comacs.org The covalent character of the metal-ligand bond can increase with the atomic number of the metal within a group (e.g., Ni < Pd < Pt), which affects the electronic environment and spectroscopic signatures. researchgate.net

Catalytic and Electrocatalytic Applications of Sodium Dodecane 1 Thiolate and Its Derivatives

Role as Chain Transfer Agent in Polymerization Processes

In the realm of polymer chemistry, n-dodecanethiol (n-DDT) serves as a highly effective chain transfer agent (CTA), particularly in free-radical polymerization. Chain transfer agents are crucial for regulating the molecular weight and structure of polymers. researchgate.net The fundamental mechanism involves the transfer of a hydrogen atom from the thiol's S-H group to a growing polymer radical chain (P•). This terminates the growth of that specific chain and creates a new thiyl radical (RS•), which can then initiate the growth of a new polymer chain. This process is repeated, allowing for the production of shorter polymer chains than would be formed in the absence of the CTA.

The general chain transfer reaction is as follows: Pn• + RSH → PnH + RS• RS• + M → RS-M• (re-initiation)

N-dodecanethiol is widely employed to control the molecular weight of polymers synthesized via radical polymerization. atamanchemicals.com Its effectiveness stems from the relatively weak S-H bond, which facilitates the hydrogen atom transfer to the propagating radical. researchgate.net By adjusting the concentration of n-DDT relative to the monomer, the final molecular weight of the polymer can be precisely controlled. nih.gov Higher concentrations of the chain transfer agent lead to polymers with lower average molecular weights. researchgate.net

This control is vital in processes like emulsion polymerization, a common industrial method for producing polymers. tandfonline.com In systems such as styrene (B11656) emulsion polymerization, low-volatility CTAs like n-dodecanethiol are essential for molecular weight regulation. tandfonline.comtandfonline.com However, the low aqueous solubility and high reactivity of n-DDT can lead to diffusion-limited conditions, where the rate of its transport from monomer droplets to the polymerization sites is insufficient, affecting its concentration at the reaction locus and thus the molecular weight profile of the polymer. tandfonline.comresearchgate.netresearchgate.net Studies have shown that dodecanethiols are efficient in limiting the formation of highly cross-linked polymer networks. researchgate.nettue.nl

The ability of n-dodecanethiol to regulate molecular weight makes it a valuable component in the production of numerous commercially important synthetic rubbers and resins. atamanchemicals.comarkema.com Its use ensures that the resulting polymers have the desired processability and physical properties for their intended applications.

Styrene-Butadiene Rubber (SBR): In the emulsion polymerization of SBR, n-dodecanethiol or its isomers like tert-dodecanethiol are used to control the polymer's molecular weight. rubbernews.com This is critical for applications such as tire cord impregnation and asphalt (B605645) modification. rubbernews.comacs.org

Poly(methyl methacrylate) (PMMA): N-dodecanethiol is a well-established chain transfer agent in the polymerization of methyl methacrylate (B99206) (MMA) to produce PMMA, a transparent thermoplastic often used as a shatter-resistant alternative to glass. arkema.comchemicalbook.comatamanchemicals.com The use of n-DDT helps in obtaining PMMA with a controlled molecular weight distribution, which influences its mechanical properties and processing characteristics. researchgate.netchemicalbook.com

Polyvinyl Chloride (PVC): N-dodecanethiol is also utilized in the manufacturing of other polymers like PVC, where it acts as a molecular weight regulator to achieve specific properties for diverse applications. atamanchemicals.com

The following table summarizes the role of n-dodecanethiol as a chain transfer agent in the synthesis of these key polymers.

| Polymer | Monomer(s) | Role of n-Dodecanethiol (Chain Transfer Agent) | Key References |

| Styrene-Butadiene Rubber (SBR) | Styrene, Butadiene | Regulates molecular weight and prevents excessive cross-linking, ensuring desired mechanical properties for rubber applications. | rubbernews.comacs.org |

| Poly(methyl methacrylate) (PMMA) | Methyl Methacrylate | Controls polymer chain length to achieve desired viscosity, processability, and optical clarity. | atamanchemicals.comarkema.comchemicalbook.comatamanchemicals.com |

| Polyvinyl Chloride (PVC) | Vinyl Chloride | Acts as a stabilizer and molecular weight regulator to tailor the polymer for various flexible and rigid applications. | atamanchemicals.com |

Electrocatalysis with Thiolate-Protected Metal Nanoclusters and Nanoparticles

Thiolates, including sodium dodecane-1-thiolate, are instrumental in the synthesis of atomically precise metal nanoclusters (NCs). rsc.orgsciopen.com These ultrasmall NCs, typically with core sizes under 3 nm, are protected by a layer of thiolate ligands, which stabilizes them and allows for the precise control of their composition and structure. rsc.orgoup.com The resulting thiolate-protected metal NCs are an emerging class of nanocatalysts with significant potential in electrocatalysis, offering opportunities to establish clear structure-property relationships at the atomic level. rsc.orgresearchgate.net The dodecanethiolate ligand, in particular, has been used to stabilize various metal nanoclusters, including those made of gold (Au), palladium (Pd), and iridium (Ir). rsc.orgresearchgate.netacs.org

These materials are highly promising for a range of electrocatalytic reactions critical for clean energy technologies. rsc.orgsciopen.com The catalytic activity can be tuned by modifying the metal core (e.g., through doping with other metals) and by engineering the protecting ligand shell. rsc.orgnih.govacs.org

The electrochemical hydrogen evolution reaction (HER), a key process in water splitting for hydrogen fuel production, can be effectively catalyzed by thiolate-protected metal nanoclusters. rsc.orgsciopen.com The reaction mechanism involves the bonding of protons to the surface of the metal NCs, followed by the formation and desorption of hydrogen gas. rsc.org

Research has demonstrated that gold nanoclusters protected by thiolates exhibit HER activity. nih.gov For instance, a platinum-doped gold cluster, [Au₂₄Pt(C₆)₁₈]⁰, was found to be twice as active as a commercial platinum catalyst. nih.govchemrxiv.org The catalytic performance is influenced by the composition of the metal core and the nature of the protecting ligands. Computational studies on [MAu₂₄(SCH₃)₁₈]q clusters (where M = Au, Pd, Cu) show that doping the central atom can significantly affect the catalytic activity toward HER, with some doped clusters showing kinetic barriers comparable to platinum, the benchmark HER catalyst. acs.org The structure of the ligand shell is also crucial; creating more accessible surface area on the nanocluster for protons can dramatically enhance HER activity. chemrxiv.org

The oxygen reduction reaction (ORR) is another fundamental process in energy conversion devices like fuel cells. Thiolate-protected metal nanoclusters have shown promise as efficient electrocatalysts for the ORR. rsc.orgsciopen.com The catalytic performance is highly dependent on the nanocluster's size, composition, and the surface coverage by the thiolate ligands. sciopen.comchinesechemsoc.org

For example, a large, bulky thiolate-protected silver nanocluster, Ag₂₁₃(Adm-S)₄₄Cl₃₃, exhibited excellent ORR performance, close to that of commercial Pt/C catalysts. chinesechemsoc.org Its high activity was attributed to the low surface coverage by the thiolate ligands (around 45%), which leaves more active sites accessible for the reaction. chinesechemsoc.org The charge state of the nanocluster can also play a role; [Au₂₅(SC₁₂H₂₅)₁₈] nanoclusters have been studied for the two-electron reduction of dioxygen to hydrogen peroxide. sciopen.com

The table below presents findings on the electrocatalytic performance of specific thiolate-protected nanoclusters in HER and ORR.

| Nanocluster | Reaction | Key Findings | Reference |

| [Au₂₄Pt(C₆)₁₈]⁰ | HER | Showed twice the activity of a commercial Pt on Vulcan carbon black catalyst. | nih.gov |

| [Au₂₄Pt(dithiolate)ₓ] | HER | Dithiolate-ligated clusters showed 3.5 to 4.9 times the HER activity of their monothiolate counterparts due to greater exposure of active sites. | chemrxiv.org |

| Ag₂₁₃(Adm-S)₄₄Cl₃₃ | ORR | Exhibited excellent ORR performance with onset and half-wave potentials close to commercial Pt/C, attributed to low surface thiolate coverage. | chinesechemsoc.org |

| [MAu₂₄(SCH₃)₁₈]q | HER | Computational study showed that doping (M=Pd, Cu) can create promising HER catalysts with activity potentially comparable to Pt. | acs.org |

The electrochemical reduction of carbon dioxide (CO₂RR) into valuable chemicals and fuels is a key strategy for mitigating greenhouse gas emissions. Thiolate-protected metal nanoclusters are being actively investigated as catalysts for this transformation. rsc.orgresearchgate.net The precise structure of these nanoclusters allows for detailed investigation into how the catalyst's composition and surface properties affect reaction selectivity and efficiency. rsc.org

Studies have shown that the choice of metal in the nanocluster core is critical. For instance, in a comparison between Au₂₅ and Ag₂₅ nanoclusters, both produced carbon monoxide (CO) as the main reduction product, but the gold cluster exhibited significantly higher activity. rsc.org Furthermore, creating core-shell structures, such as a silver core protected by a gold-thiolate shell (AuAg₁₂Au₁₂), can dramatically enhance CO₂RR activity compared to the original silver cluster. rsc.org Doping can also boost performance; copper doping in atomically precise gold nanoclusters has been shown to enhance the electrocatalytic reduction of CO₂. acs.org

Influence of Ligand Structure, Metal Core Composition, and Interface Control on Catalytic Activity

The catalytic performance of metal nanoclusters stabilized by this compound and its derivatives is intricately linked to the ligand structure, the composition of the metal core, and the control of the interface between the nanocluster and its environment. These factors collectively dictate the electronic and geometric properties of the catalyst, thereby influencing its activity and selectivity.

Ligand Structure: The nature of the thiolate ligand, including its chain length, steric bulk, and the presence of functional groups, plays a pivotal role in determining the structure and properties of the resulting metal nanoclusters. frontiersin.org For instance, the length of the alkyl chain in alkanethiolate ligands, such as the dodecyl chain in this compound, can influence the electron transfer rates in gold nanoclusters. frontiersin.org Studies on Au25(SCnH2n+1)18 nanoclusters have shown a distinction in electron transfer rates between those with short and long alkyl chains. frontiersin.org

Furthermore, the steric hindrance of the ligand can affect the atomic packing of the metal core and the metal-to-ligand ratio. frontiersin.org Bulky thiolate ligands can lead to the formation of nanoclusters with a higher number of metal atoms per ligand due to steric crowding in the protective monolayer. frontiersin.org The electronic properties of the ligand, such as the presence of electron-donating or electron-withdrawing groups, can also modulate the catalytic activity. Thiol ligands with electron-donating substituents have been observed to have lower selectivity for certain reaction products. nih.gov

Metal Core Composition: The composition of the metal core is another critical determinant of catalytic activity. Doping the core of a noble metal nanocluster with other heteroatoms can enhance both its stability and catalytic performance. nih.gov This is because the dopant atoms can alter the electronic structure of the nanocluster and introduce new active sites for substrate adsorption. nih.gov For example, the introduction of a single palladium atom into a gold nanocluster, Au24Pd(SR)18, has been shown to significantly enhance its catalytic activity for certain reactions compared to the pure gold counterpart, Au25(SR)18. nih.gov Similarly, doping gold clusters with silver or copper can also modify their catalytic properties. aip.org The racemization barriers, which can be related to catalytic processes, are sensitive to the metal composition of the core, as seen in studies comparing pure gold clusters with silver-doped gold clusters. acs.org

Partial removal of the protective thiolate ligands can expose the underlying metal core, creating active sites for catalysis. rsc.orgresearchgate.net This can be achieved through various methods, including chemical treatment. For instance, treatment with iodine has been shown to induce partial ligand removal via disulfide formation, thereby enhancing the catalytic activity of thiolate-protected metal clusters by making the metal surface more accessible to substrates. rsc.org The interface also governs the interaction with the solvent, and the conformation of the thiolate monolayer can be influenced by the surrounding solvent environment, which in turn affects the catalytic activity and selectivity. nih.gov

The following table summarizes the influence of these three factors on the catalytic activity of thiolate-protected metal nanoclusters.

| Factor | Influence on Catalytic Activity | Examples |